N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS3/c1-13-7-9-15-19(11-13)30-23(21(15)22-25-16-5-3-4-6-18(16)29-22)27-24-26-17-10-8-14(28-2)12-20(17)31-24/h3-6,8,10,12-13H,7,9,11H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRYNFNDGLHZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(S5)C=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanone Condensation and Thiophene Formation
The tetrahydrobenzothiophene scaffold is synthesized via a modified Gewald reaction. Cyclohexanone derivatives react with ethyl cyanoacetate in the presence of sulfur and morpholine, yielding ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Methylation at position 6 is achieved using methyl iodide under basic conditions (K$$2$$CO$$3$$, DMF, 60°C), affording the 6-methyl derivative.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclohexanone, S$$_8$$ | Ethanol | Reflux | 6 h | 78% |
| CH$$3$$I, K$$2$$CO$$_3$$ | DMF | 60°C | 4 h | 85% |
Functionalization at Position 2
The ethyl ester intermediate undergoes hydrolysis (NaOH, EtOH/H$$2$$O) to yield the carboxylic acid, which is converted to an acid chloride (SOCl$$2$$, reflux). Subsequent treatment with ammonium hydroxide generates the 2-aminotetrahydrobenzothiophene core, critical for coupling with benzothiazole fragments.
Synthesis of 1,3-Benzothiazol-2-yl Substituents
Ring A: 1,3-Benzothiazol-2-yl Group
The 1,3-benzothiazol-2-yl moiety is synthesized via copper-catalyzed cyclization of 2-aminobenzenethiol with nitriles (CuI, DMF, 120°C). For example, reaction with benzonitrile yields 2-phenylbenzothiazole.
Optimized Protocol
Ring B: 6-Methoxy-1,3-Benzothiazol-2-Amine
6-Methoxy-1,3-benzothiazol-2-amine is prepared by condensing 2-amino-4-methoxyphenol with carbon disulfide in pyridine (reflux, 12 h). The intermediate thioamide cyclizes under acidic conditions (HCl, EtOH) to form the benzothiazole ring.
Characterization Data
- $$^1$$H NMR (DMSO-d$$6$$) : δ 3.82 (s, 3H, OCH$$3$$), 6.91–7.45 (m, 3H, Ar-H), 5.31 (s, 2H, NH$$_2$$).
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The tetrahydrobenzothiophene core’s 2-amino group reacts with 2-chlorobenzothiazole derivatives (Ring A) in the presence of NaH (THF, 0°C to RT). For example, 2-chloro-1,3-benzothiazole couples with the amine to form the C–N bond.
Hydrazine-Mediated Coupling
Alternative routes employ hydrazine linkers. 2-Hydrazino-6-methoxybenzothiazole (Ring B) reacts with a ketone-functionalized tetrahydrobenzothiophene intermediate (AcOH, 70°C, 2 h), yielding the target compound after dehydration.
Key Reaction
- Substrates : 2-Hydrazino-6-methoxybenzothiazole (1 eq), 3-Acetyl-6-methyltetrahydrobenzothiophene (1 eq)
- Conditions : Acetic acid, 70°C, 2 h
- Yield : 82%
Catalytic and Green Chemistry Approaches
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 10 min) accelerates the cyclization of thioamides into benzothiazoles, reducing reaction times from hours to minutes. This method achieves 92% yield for Ring A synthesis.
Solvent-Free Mechanochemical Synthesis
Ball-milling 2-aminothiophenol with aldehydes (e.g., 4-methoxybenzaldehyde) and S$$_8$$ generates benzothiazoles in 88% yield without solvents, enhancing sustainability.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar benzothiazole rings and chair conformation of the tetrahydrobenzothiophene core (CCDC deposition number: 2156789).
Challenges and Optimization Opportunities
Regioselectivity in Benzothiazole Formation
Competing pathways during cyclization (e.g., benzoxazole vs. benzothiazole) necessitate careful control of sulfur sources and catalysts. Thiourea outperforms S$$_8$$ in minimizing byproducts.
Functional Group Compatibility
Methoxy groups are susceptible to demethylation under strong acidic conditions. Employing trifluoroacetic acid (TFA) instead of HCl preserves substituents during coupling.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented workflows (WO2004041797A1) describe a one-pot bromination/cyclization sequence for tetrahydrobenzothiazoles, reducing isolation steps and improving throughput (85% yield).
Cost-Effective Catalysts
Replacing CuI with Fe$$3$$O$$4$$-supported Cu nanoparticles lowers catalyst loading (5 mol%) while maintaining 86% yield, enhancing recyclability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine involves interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several benzothiazole derivatives, but key differences in substituents and core rings influence its physicochemical and biological properties. A comparative analysis is provided below:
Key Observations :
- The 6-methoxy group on the benzothiazole ring may improve solubility compared to non-polar substituents (e.g., CF₃ in compounds) .
- Unlike acetamide-linked analogs (), the target’s amine linkage could facilitate hydrogen bonding with biological targets, altering pharmacokinetics .
Spectroscopic and Physicochemical Comparisons
highlights the utility of NMR spectroscopy in differentiating structurally similar compounds. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) of compounds 1 and 7 correlate with substituent placement, a strategy applicable to the target compound . If regions analogous to A/B in the target compound exhibit shifted peaks, this could indicate electronic effects from the methoxy group or steric interactions from the tetrahydrobenzothiophene core.
Predicted ADMET properties (e.g., log P, solubility) for the target compound can be modeled using equations derived from structurally diverse datasets, as described in . For instance, the similarity between Equations (2) and (4) in suggests that the target’s lipophilicity may align with benzothiazoles bearing moderate polar substituents (e.g., methoxy groups) .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study highlighted the synthesis of several benzothiazole derivatives that demonstrated potent activity against Mycobacterium tuberculosis (Mtb) . The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 100 µg/mL.
| Compound | MIC (µg/mL) | Activity (%) |
|---|---|---|
| N-[3-(1,3-benzothiazol-2-yl)-6-methyl...] | 100 | 99 |
| Other derivatives | 250 | 98 |
Anti-Tubercular Activity
The compound has shown promising results in anti-tubercular assays. It was found to inhibit the growth of Mtb effectively, with binding studies suggesting that it interacts with the DprE1 protein, a critical target for anti-tubercular drugs. The binding affinity was measured at −8.4 kcal/mol, indicating strong interactions with amino acids at the active site .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the benzothiazole and benzothiophene moieties plays a crucial role in its activity by interfering with bacterial cell wall synthesis or function.
Synthesis and Evaluation
In one notable study, researchers synthesized various benzothiazole derivatives through methods such as Knoevenagel condensation and Biginelli reactions. These compounds were subsequently evaluated for their anti-tubercular activity against pathogenic strains of Mtb. The results indicated that modifications to the benzothiazole structure could enhance biological activity .
Comparative Studies
Comparative studies have shown that benzothiazole derivatives generally outperform traditional anti-tubercular agents in terms of potency and specificity against resistant strains . This highlights the potential for developing new therapeutic agents based on this scaffold.
Q & A
Q. What are the common synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:
Precursor preparation : Reacting substituted anilines (e.g., 4-methylaniline) with potassium thiocyanate and bromine in glacial acetic acid to form benzothiazole-2-amine intermediates .
Functionalization : Coupling intermediates (e.g., 6-methoxy-1,3-benzothiazol-2-amine) with tetrahydrobenzothiophene derivatives via reflux in polar solvents (e.g., chloroform) using catalysts like triethylamine .
Purification : Recrystallization from ethanol or chloroform to achieve >95% purity, confirmed by melting point and spectroscopic analysis .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm substituent positions and hydrogen environments .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3178 cm⁻¹, C=O at ~1668 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with N–H⋯N interactions) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>97%) and monitors reaction progress .
Q. How does the structure of this compound differ from its analogs?
- Methodological Answer : Key structural distinctions include:
- Tetrahydrobenzothiophene Core : Enhances conformational flexibility compared to fully aromatic benzothiazoles .
- Substituent Positioning : The 6-methyl group on the tetrahydro ring and 6-methoxy group on the benzothiazole influence steric and electronic properties (e.g., logP, dipole moments) .
- Comparative Table :
| Analog | Structural Difference | Biological Impact |
|---|---|---|
| Benzothiazole | Lacks tetrahydro structure | Reduced bioavailability |
| 2-Amino-benzothiazole | Amino group at position 2 | Altered target binding affinity |
| Methylated derivatives | Additional methyl groups | Enhanced metabolic stability |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rates for coupling steps .
- Catalysis : Use of triethylamine (5–10 mol%) improves nucleophilic substitution efficiency .
- Temperature Control : Reflux (~80°C) ensures complete reaction without decomposition .
- Statistical Optimization : Employ response surface methodology (RSM) to balance variables (e.g., time, temperature, reagent ratios) .
Q. How can contradictions in reported binding affinity data for biological targets be resolved?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., SPR vs. ITC) to minimize variability .
- Structural Analysis : Compare X-ray crystallography data of ligand-target complexes to identify binding mode discrepancies .
- Computational Validation : Perform molecular dynamics simulations to assess binding stability under physiological conditions .
Q. What computational methods predict the compound’s reactivity and metabolic pathways?
- Methodological Answer :
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- QSAR Models : Correlate substituent effects (e.g., methoxy groups) with ADMET properties using software like Schrödinger .
- Metabolism Prediction : Tools like SwissADME simulate cytochrome P450 interactions to identify potential metabolites .
Q. How can derivatives be designed to enhance selectivity for specific enzymes?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., -CF₃) to increase binding to hydrophobic enzyme pockets .
- Replace methoxy with bulkier substituents (e.g., isopropoxy) to reduce off-target interactions .
- Crystallographic Guidance : Modify regions identified in X-ray structures as critical for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
